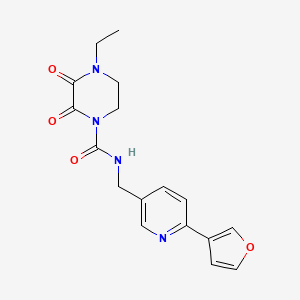
4-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide, also known as ETP-46321, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer.
Wissenschaftliche Forschungsanwendungen
Amplification of Phleomycin Effects Research has indicated that compounds similar to 4-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide can amplify the effects of phleomycin, an antibiotic, against bacteria like Escherichia coli. This is achieved through the condensation of certain amides and esters, forming derivatives with varying substituents, which enhance the antibiotic's activity (Brown & Cowden, 1982).
Anticancer and Anti-inflammatory Potential Compounds structurally related to the focal chemical have shown promise in the treatment of cancer and inflammation. Specifically, a series of pyrazolopyrimidines derivatives, which share structural similarities, exhibited anticancer and anti-5-lipoxygenase agent properties. The study involved the synthesis of these derivatives and their evaluation against cancer cell lines and for 5-lipoxygenase inhibition, highlighting their potential therapeutic applications (Rahmouni et al., 2016).
Furan Ring Transformations and Applications Research focusing on the transformations of compounds containing furan rings, similar to the structure , has led to the synthesis of new fused heterocyclic systems. These transformations, including furan ring opening and recyclization, are pivotal for creating novel compounds with potential applications in various fields, such as pharmaceuticals and material science (Stroganova, Vasilin, & Krapivin, 2016).
Synthesis of Novel Heterocycles The synthesis of thio- and furan-fused heterocycles, which are structurally related to the chemical of interest, has been reported. These syntheses often involve intramolecular cyclization and have led to the creation of novel classes of compounds with potential applications in various scientific fields, such as medicinal chemistry and materials science (Ergun et al., 2014).
Exploration of Ligands Containing Furan Rings Studies on ligands containing furan rings, akin to the chemical structure , have contributed significantly to the field of coordination chemistry. These ligands have been used to synthesize transition metal complexes, which are then tested for various properties, including antimicrobial activities. This research area offers insights into the development of new compounds with potential application in the pharmaceutical industry (Patel, 2020).
PET Imaging Applications Compounds with structural elements similar to this compound have been explored in positron emission tomography (PET) imaging. Specifically, PET radiotracers targeting CSF1R, a microglia-specific marker, have been developed for noninvasive imaging of reactive microglia and neuroinflammation in vivo. This showcases the potential application of similar compounds in neuroimaging and the study of neuropsychiatric disorders (Horti et al., 2019).
Eigenschaften
IUPAC Name |
4-ethyl-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2,3-dioxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-2-20-6-7-21(16(23)15(20)22)17(24)19-10-12-3-4-14(18-9-12)13-5-8-25-11-13/h3-5,8-9,11H,2,6-7,10H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMLWKJFYJGXNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(furan-2-yl)-N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3015905.png)
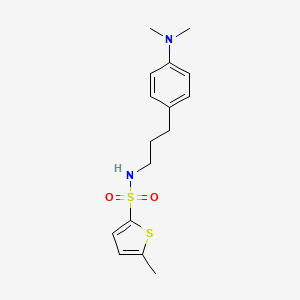
![5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3015908.png)
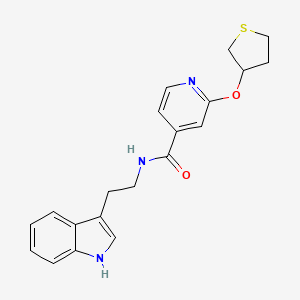
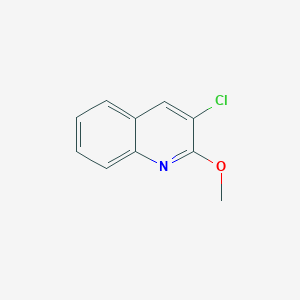
![5-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3015913.png)
![9-bromo-2-(thiophen-2-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3015914.png)
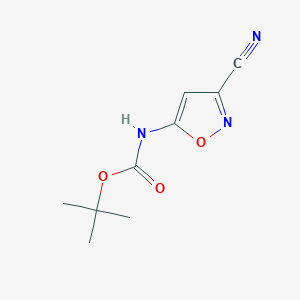
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B3015918.png)
![2-Methyl-4-(((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)thiazole](/img/structure/B3015919.png)
![1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3015920.png)
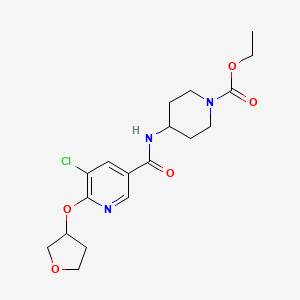
![Methyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B3015925.png)
